Physicochemical properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid
Physicochemical properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Context and Significance
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. While specific literature on this isomer is sparse, its structural analogs, such as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, are recognized as crucial intermediates in the synthesis of potent pharmaceutical agents like Ticagrelor, a P2Y12 receptor antagonist used for preventing thrombotic events.[1][2][3][4] The introduction of fluorine atoms into the phenyl ring and the rigid cyclopropane scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective use in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling, formulation, and scalability in synthetic processes. This guide provides a senior-level perspective on the core physicochemical attributes of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, focusing not just on the data but on the robust experimental methodologies required to ascertain them.
Chemical Identity and Structure
Precise identification is the foundation of all subsequent analysis. The molecule is defined by the following identifiers:
-
Chemical Name: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid
-
CAS Number: 1157698-34-4[5]
-
Molecular Formula: C₁₀H₈F₂O₂[5]
-
Molecular Weight: 198.17 g/mol [5]
Structure:
The structure features a cyclopropane ring, a rigid three-membered carbocycle, attached to a 2,5-difluorinated phenyl group and a carboxylic acid moiety. This combination imparts a unique conformational rigidity and electronic profile.
Core Physicochemical Properties: A Data-Driven Overview
Quantitative data provides the framework for understanding a compound's behavior. While experimental data for the 2,5-difluoro isomer is not widely published, we can infer expected ranges from its close structural analogs. The following table summarizes key properties and predicted values based on related compounds.
| Property | Value / Predicted Range | Source / Analog | Significance in Drug Development |
| Physical Form | Solid | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[6] | Impacts handling, dissolution rate, and formulation (e.g., tablet vs. solution). |
| Boiling Point | ~308 °C | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid[7][8] | Indicates low volatility; relevant for purification methods like distillation under high vacuum. |
| pKa | ~4.5 | Predicted for (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[6] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Aqueous Solubility | Very Low (~0.17 g/L) | Calculated for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid[9] | A critical parameter for bioavailability; low solubility often requires formulation strategies for enhancement. |
| Solvent Solubility | Slightly Soluble | Predicted for an isomer in Chloroform, DMSO, Methanol[6] | Essential for selecting appropriate solvents for synthesis, purification, and analytical method development. |
Experimental Methodologies: The Scientist's Approach
The true value of physicochemical data lies in the integrity of the methods used to obtain it. Here, we detail the standard, self-validating protocols for determining the most critical parameters for this compound.
Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
Causality: The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This equilibrium dictates its behavior in biological systems. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon addition of a titrant, allowing for a precise determination of the inflection point corresponding to the pKa.
Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to overcome low aqueous solubility. Record the total volume.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.01 M NaOH).
-
Titration Execution: Add the NaOH solution in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination via potentiometric titration.
Assessment of Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Q6A)
Causality: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature. It is a critical, formulation-independent parameter. The shake-flask method is the benchmark for its determination because it ensures that the system reaches equilibrium, providing a definitive value.
Protocol:
-
Solvent Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess the impact of ionization on solubility.
-
Sample Addition: Add an excess amount of solid 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved compound.
-
Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Validation: The presence of remaining solid in the vial after the experiment validates that the initial amount was in excess and the measured concentration represents the true solubility.
Caption: Shake-flask method for thermodynamic solubility determination.
Safety and Handling
Based on data for this and related compounds, appropriate precautions are necessary.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (room temperature or 2-8 °C).[5][6]
Conclusion
While 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is not as extensively characterized as some of its isomers, its physicochemical properties can be reliably predicted and, more importantly, experimentally determined through robust, validated methodologies. Its expected low aqueous solubility and acidic pKa are defining features that must be addressed in any drug development program. The protocols outlined in this guide for determining pKa and solubility provide a clear, scientifically-grounded framework for generating the high-quality data necessary to advance research and development efforts involving this and similar fluorinated cyclopropyl scaffolds.
References
- WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
Multi-active method for the analysis of active substances in formulated products. CIPAC. [Link]
Sources
- 1. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 220352-36-3 [chemicalbook.com]
- 5. 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid | 1157698-34-4 [amp.chemicalbook.com]
- 6. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid CAS#: 220352-36-3 [m.chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. CAS # 220352-36-3, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - chemBlink [chemblink.com]
- 10. cipac.org [cipac.org]

